molecular formula C16H22N2O2 B11851161 Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B11851161
M. Wt: 274.36 g/mol
InChI Key: XPSJKOUBVOTBOK-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the condensation of benzylamine with a spirocyclic ketone under acidic conditions, followed by esterification to form the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1,6-diazaspiro[4.5]decane-6-carboxylic acid, while reduction could produce benzyl 1,6-diazaspiro[4.5]decane-6-methanol .

Scientific Research Applications

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2,6-diazaspiro[4.5]decane: Similar in structure but lacks the carboxylate group.

    2-Cbz-2,6-diazaspiro[4.5]decane: Contains a carbobenzyloxy (Cbz) group instead of a benzyl group.

    8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Contains a sulfur atom in the spirocyclic ring.

Uniqueness

Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-5-4-9-16(18)10-6-11-17-16/h1-3,7-8,17H,4-6,9-13H2

InChI Key

XPSJKOUBVOTBOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCCN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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